

# On-Target Efficacy of (Rac)-Baxdrostat in Animal Models: A Comparative Guide

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## Compound of Interest

Compound Name: (Rac)-Baxdrostat

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This guide provides an objective comparison of the on-target effects of **(Rac)-Baxdrostat**, a selective aldosterone synthase inhibitor, in animal models. The data presented is compiled from preclinical studies and is intended to offer a clear comparison with other aldosterone synthase inhibitors, supported by detailed experimental protocols.

**(Rac)-Baxdrostat** has demonstrated potent and selective inhibition of aldosterone synthase (CYP11B2) in preclinical animal models, leading to a significant reduction in aldosterone levels without impacting cortisol production.[1] This high selectivity for CYP11B2 over 11 $\beta$ -hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis, is a key characteristic of Baxdrostat.[2]

## Quantitative Data Summary

The following tables summarize the in vitro selectivity and in vivo efficacy of **(Rac)-Baxdrostat** and comparator aldosterone synthase inhibitors in animal models.

### Table 1: In Vitro Enzyme Inhibition and Selectivity

Compound	Target Enzyme	Monkey Ki (nmol/L)	Human Ki (nmol/L)	Selectivity Ratio (CYP11B1/CYP11B2) - Monkey	Selectivity Ratio (CYP11B1/CYP11B2) - Human
(Rac)-Baxdrostat (RO6836191)	Aldosterone Synthase (CYP11B2)	4 ± 2.2	13 ± 2.2	800	100
11β-Hydroxylase (CYP11B1)		3150 ± 1410	1310 ± 533		
FAD286	Aldosterone Synthase (CYP11B2)	3	-	40	~6
11β-Hydroxylase (CYP11B1)	90	-			
LCI699 (Osilodrostat)	Aldosterone Synthase (CYP11B2)	10	1.4 ± 0.2	8	-
11β-Hydroxylase (CYP11B1)	80	-			

Note: Data for FAD286 and LCI699 in monkey models are from a comparative study with BI 689648. Human Ki for LCI699 is from a separate in vitro study. A direct human Ki for FAD286 was not available in the reviewed sources.[3][4][5]

## Table 2: In Vivo Effects on Aldosterone and Cortisol in Cynomolgus Monkeys (ACTH Challenge Model)

Compound	Dose	Aldosterone Reduction	Cortisol Levels
(Rac)-Baxdrostat (RO6836191)	0.035 mg/kg (single oral)	70% decrease vs. vehicle	No significant change vs. vehicle
3 mg/kg (single oral)	~80-90% decrease vs. vehicle	No significant change vs. vehicle	
30 mg/kg (single oral)	90% decrease vs. vehicle	No significant change vs. vehicle	
LCI699 (Osilodrostat)	5 - 150 µg/kg (single oral)	Dose-dependent inhibition (ED <sub>50</sub> = 13 µg/kg)	No significant inhibition

Note: Data for Baxdrostat and LCI699 are from separate studies.[\[3\]](#)[\[4\]](#)

## Table 3: Effects in Other Animal Models

Compound	Animal Model	Condition	Key Findings
FAD286	Rat	Heart Failure	Increased cardiac output without altering arterial pressure; improved left ventricular function. <a href="#">[6]</a>
LCI699 (Osilodrostat)	Rat	Angiotensin II Stimulation	ED <sub>50</sub> for inhibiting aldosterone response was 0.6 mg/kg. <a href="#">[4]</a>
Rat	ACTH Stimulation	ED <sub>50</sub> for inhibiting aldosterone response was 1.1 mg/kg. <a href="#">[4]</a>	

## Experimental Protocols

## (Rac)-Baxdrostat: In Vivo Cynomolgus Monkey Pharmacology Study

- Animal Model: Cynomolgus monkeys.
- Study Design: A single-dose, open-label study.
- Dosing: Animals (n=2 per dose group) received a single oral gavage of either vehicle or **(Rac)-Baxdrostat** at doses of 0.035, 3, or 30 mg/kg.[3]
- ACTH Challenge: To stimulate adrenal steroidogenesis, 0.0145 mg/kg of Synacthen (a synthetic adrenocorticotrophic hormone) was administered intramuscularly one hour after the oral dose of Baxdrostat or vehicle.[3]
- Sample Collection: Serial blood samples were collected pre- and post-dosing to determine the plasma concentrations of Baxdrostat, aldosterone, cortisol, and their precursors.[3]
- Analytical Methods: Plasma hormone concentrations were measured using validated analytical techniques, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure sensitivity and specificity.

## LCI699 (Osilodrostat): In Vivo Cynomolgus Monkey Pharmacology Study

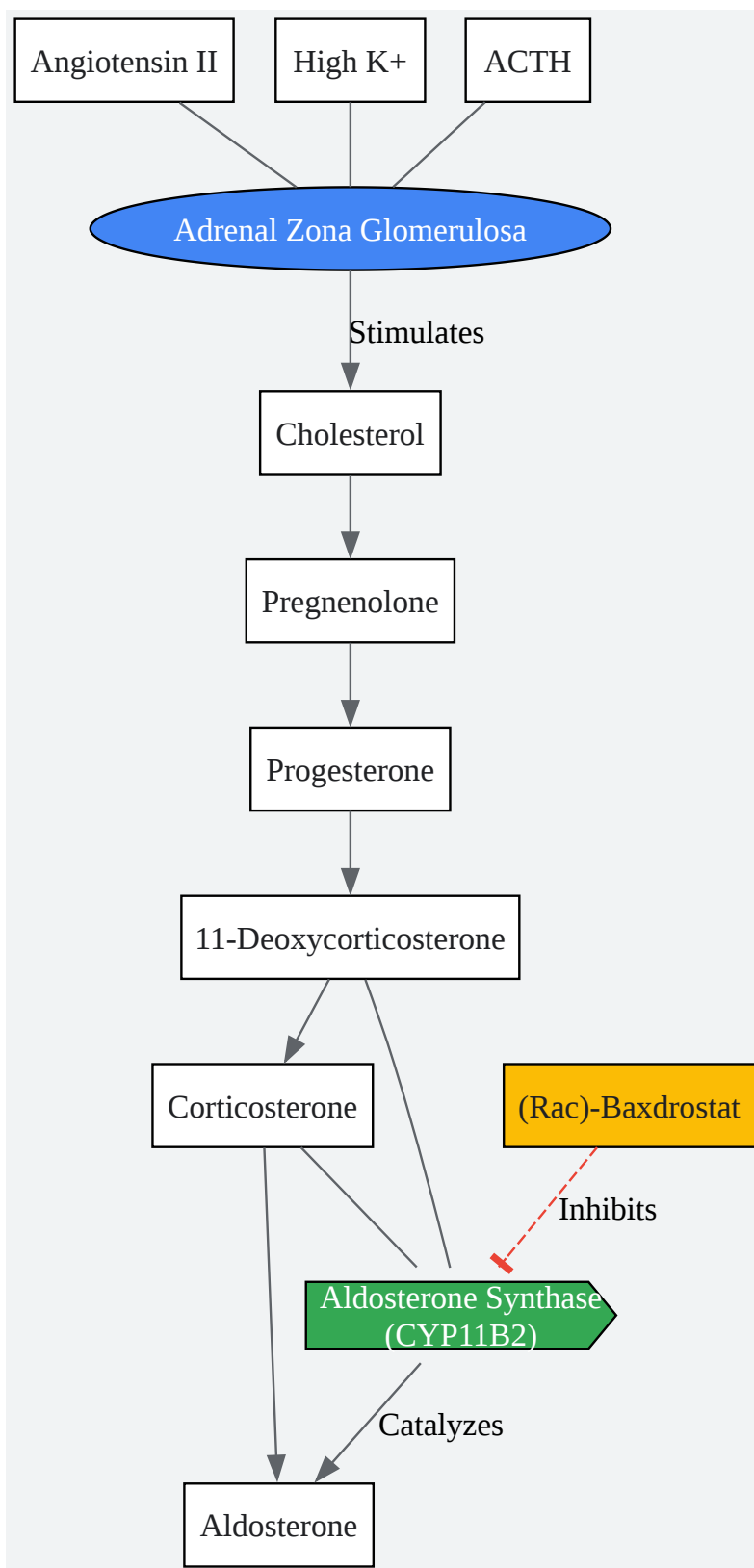
- Animal Model: Cynomolgus monkeys.
- Dosing: Oral administration of LCI699 at doses ranging from 5 to 150 µg/kg.[4]
- ACTH Challenge: An ACTH challenge was administered to stimulate aldosterone and cortisol synthesis.[4]
- Sample Collection and Analysis: Blood samples were collected to measure plasma aldosterone and cortisol concentrations. The half-maximal effective dose (ED<sub>50</sub>) for aldosterone inhibition was calculated.[4]

## FAD286: Rat Heart Failure Model

- Animal Model: Rats with experimentally induced heart failure.
- Dosing: FAD286 was administered at a dose of 4 mg/kg/day.[6]
- Comparison: The effects of FAD286 were compared to those of the mineralocorticoid receptor antagonist spironolactone (80 mg/kg/day).[6]
- Endpoints: Cardiovascular function, including cardiac output, arterial pressure, and left ventricular hemodynamics, was assessed.[6]

## Visualizing the Mechanism and Workflow

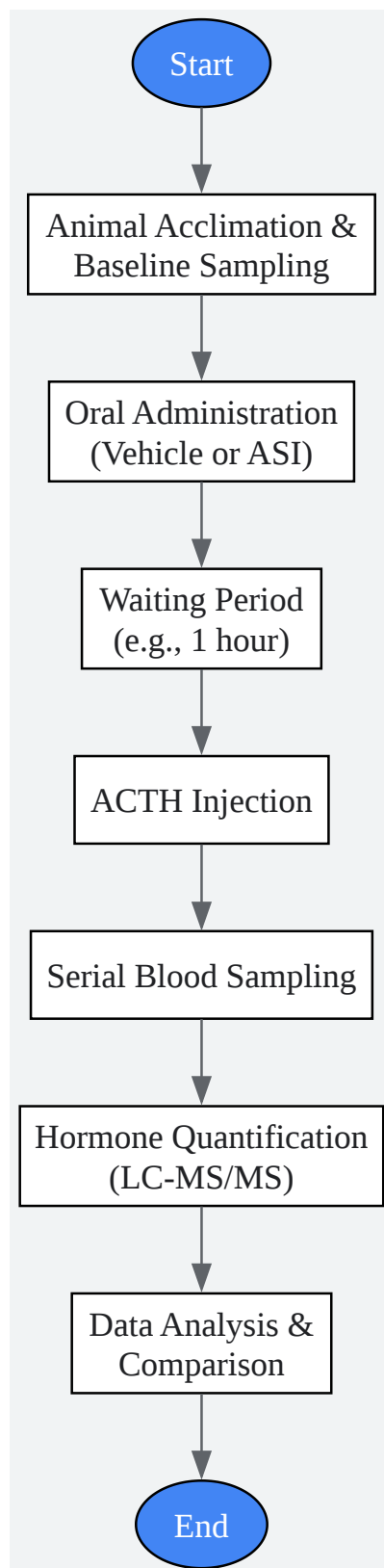
### Signaling Pathway of Aldosterone Synthesis Inhibition



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Caption: Aldosterone synthesis pathway and the inhibitory point of **(Rac)-Baxdrostat**.

## Experimental Workflow for In Vivo Primate Studies



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Caption: General experimental workflow for testing aldosterone synthase inhibitors in non-human primates.

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